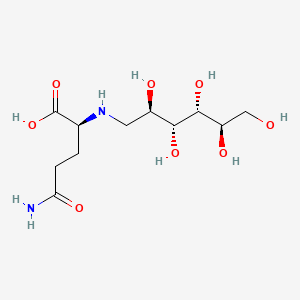
Mannopine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mannopine is a hexitol derivative that is D-mannitol in which the hydroxy group at position 1 is replaced by the alpha-amino group of L-glutamine. It is produced in crown gall tumours induced in a wide range of dicotyledenous plants by Agrobacterium tumefaciens. It has a role as a plant metabolite. It is a hexitol derivative, a dicarboxylic acid monoamide, a secondary amino compound, an amino acid opine, a non-proteinogenic L-alpha-amino acid and a L-glutamine derivative. It derives from a D-mannitol.
科学的研究の応用
Plant Biotechnology
Mannopine plays a crucial role in plant transformation systems, particularly in the context of genetic engineering. The this compound synthase gene (mas) is often used as a marker in Agrobacterium-mediated transformation processes. This section discusses various applications of this compound in plant biotechnology.
Gene Transformation
This compound is utilized as a selectable marker in plant transformation systems. The this compound synthase promoter has been shown to enhance the expression of transgenes in plants, facilitating the development of genetically modified organisms (GMOs). For instance, studies have demonstrated that the use of this compound as a selection marker allows for the successful regeneration of transgenic plants under selective conditions that would otherwise be lethal to non-transformed plants .
Enhanced Gene Editing
Recent advancements have integrated this compound into CRISPR/Cas9 systems to improve gene editing efficiency in woody plants. The this compound synthase promoter has been employed to drive the expression of Cas9, resulting in higher mutation rates compared to traditional promoters like CaMV 35S. This approach has been particularly effective in species such as Populus, where the mutation rate was reported to reach up to 75% .
Microbial Ecology
This compound also serves as an important compound in microbial ecology, particularly concerning its interactions with soil bacteria and its role in quorum sensing.
Quorum Sensing
Research has indicated that this compound can induce quorum-dependent behaviors in certain bacterial populations. For example, studies have shown that the presence of this compound can activate conjugative transfer mechanisms among bacteria, enhancing genetic exchange and adaptability within microbial communities . This application is significant for understanding microbial dynamics and developing biotechnological applications that rely on bacterial cooperation.
Case Studies
Several case studies exemplify the applications of this compound in research:
Case Study 1: this compound as a Selectable Marker
In a study involving Arabidopsis thaliana, researchers utilized this compound as a selectable marker to develop transgenic lines resistant to specific herbicides. The success rate of transformation was significantly improved when employing the this compound synthase promoter, demonstrating its effectiveness as a tool for generating genetically modified plants .
Case Study 2: Enhanced Gene Editing Efficiency
Another notable case involved the application of the this compound synthase promoter in enhancing CRISPR/Cas9 gene editing efficiency in poplar trees. By driving Cas9 expression with this promoter, researchers achieved unprecedented mutation rates, facilitating rapid advancements in genetic studies related to wood formation and stress responses .
Tables
| Application Area | Specific Use Case | Outcome/Impact |
|---|---|---|
| Plant Biotechnology | Gene transformation using this compound | Improved regeneration of transgenic plants |
| Genetic Engineering | Enhanced CRISPR/Cas9 efficiency | Mutation rates up to 75% |
| Microbial Ecology | Quorum sensing induction by this compound | Enhanced genetic exchange among bacteria |
特性
CAS番号 |
87084-52-4 |
|---|---|
分子式 |
C11H22N2O8 |
分子量 |
310.3 g/mol |
IUPAC名 |
(2S)-5-amino-5-oxo-2-[[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H22N2O8/c12-8(17)2-1-5(11(20)21)13-3-6(15)9(18)10(19)7(16)4-14/h5-7,9-10,13-16,18-19H,1-4H2,(H2,12,17)(H,20,21)/t5-,6+,7+,9+,10+/m0/s1 |
InChIキー |
VPRLICVDSGMIKO-SZWOQXJISA-N |
SMILES |
C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |
異性体SMILES |
C(CC(=O)N)[C@@H](C(=O)O)NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(CC(=O)N)C(C(=O)O)NCC(C(C(C(CO)O)O)O)O |
Key on ui other cas no. |
87084-52-4 |
同義語 |
mannopine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















